

Spectroscopic and Synthetic Profile of 2-Chloro-4-iodonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-iodonicotinaldehyde

Cat. No.: B111964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the versatile building block, **2-Chloro-4-iodonicotinaldehyde**.

This compound is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern on the pyridine ring, which offers multiple reactive sites for further chemical transformations. The information presented herein is intended to facilitate its use in research and development.

Core Data Presentation

The following tables summarize the predicted and expected spectroscopic data for **2-Chloro-4-iodonicotinaldehyde**. This data is derived from analysis of its chemical structure and comparison with analogous compounds.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	153034-90-3[1]
Molecular Formula	C ₆ H ₃ ClINO
Molecular Weight	267.45 g/mol [1]
Appearance	Light yellow to yellow crystalline powder
Melting Point	88.0 to 92.0 °C
Purity	>98.0% (GC)

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~10.2	s	-	1H	Aldehyde (-CHO)
~8.6	d	~5.0	1H	H-6 (Pyridine)
~8.1	d	~5.0	1H	H-5 (Pyridine)

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~188	C=O (Aldehyde)
~155	C-2 (C-Cl)
~152	C-6
~135	C-5
~130	C-3
~100	C-4 (C-I)

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~1710	Strong	C=O stretch (Aldehyde)
~1570, ~1450	Medium	Pyridine ring C=C and C=N stretching
~1100	Medium	C-Cl stretch
~850	Strong	C-H out-of-plane bending

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
267/269	High	[M] ⁺ (Molecular ion peak with chlorine isotope pattern)
238/240	Medium	[M-CHO] ⁺
140	Medium	[M-I] ⁺
112	Medium	[M-I-CO] ⁺

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic analysis of **2-Chloro-4-iodonicotinaldehyde**.

Synthesis of 2-Chloro-4-iodonicotinaldehyde

This proposed synthesis is a multi-step process starting from 2-chloropyridine.

Step 1: Synthesis of 2-Chloro-4-iodopyridine This procedure is adapted from known iodination reactions of pyridine derivatives.

- To a stirred solution of 2-chloropyridine in a suitable solvent (e.g., oleum), add N-iodosuccinimide (NIS) portion-wise at room temperature.
- Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
- Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-iodopyridine.

Step 2: Formylation of 2-Chloro-4-iodopyridine This step introduces the aldehyde group at the 3-position.

- Cool a solution of 2-chloro-4-iodopyridine in anhydrous THF to -78 °C under an inert atmosphere (e.g., Argon).
- Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.
- Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

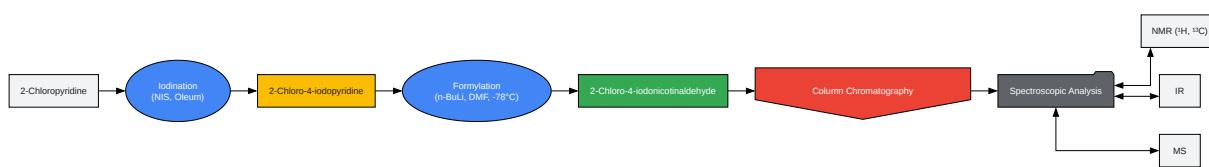
- Purify the crude product by column chromatography on silica gel to afford **2-Chloro-4-iodonicotinaldehyde**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-4-iodonicotinaldehyde** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ^1H NMR spectrum.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.
- Ionization: Utilize Electron Ionization (EI) as the ionization method.
- Instrumentation: Acquire the mass spectrum using a high-resolution mass spectrometer.
- Data Acquisition: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-350).
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The presence of a chlorine atom should result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Visualizations

The following diagrams illustrate the proposed synthesis and analysis workflow for **2-Chloro-4-iodonicotinaldehyde**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and spectroscopic characterization of **2-Chloro-4-iodonicotinaldehyde**.

This guide serves as a foundational resource for the synthesis and characterization of **2-Chloro-4-iodonicotinaldehyde**. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-氯-4-碘吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Chloro-4-iodonicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111964#spectroscopic-data-nmr-ir-ms-of-2-chloro-4-iodonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com